2-Bromo-6-fluoronicotinaldehyde

regioisomer halogenated building block cross-coupling

Stop substituting analogs and start building with precision. 2-Bromo-6-fluoronicotinaldehyde (CAS 1227489-86-2) offers a regioisomerically pure orthogonal vector for sequential chemistry. The C2 bromine is a dedicated Pd-coupling handle; the C6 fluorine modulates SNAr reactivity and electronic effects, enabling controlled, site-selective synthesis of complex 2,6-disubstituted pyridine architectures. This specific substitution pattern is non-interchangeable with 6-bromo-2-fluoro or 2-bromo-5-fluoro regioisomers, ensuring targeted SAR exploration in kinase inhibitors and GPCR modulators. Secure the single isomer that aligns with your project's molecular blueprint.

Molecular Formula C6H3BrFNO
Molecular Weight 203.998
CAS No. 1227489-86-2
Cat. No. B2769575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-fluoronicotinaldehyde
CAS1227489-86-2
Molecular FormulaC6H3BrFNO
Molecular Weight203.998
Structural Identifiers
SMILESC1=CC(=NC(=C1C=O)Br)F
InChIInChI=1S/C6H3BrFNO/c7-6-4(3-10)1-2-5(8)9-6/h1-3H
InChIKeyVWBNSWXSPOOISY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-fluoronicotinaldehyde (CAS 1227489-86-2): A Halogenated Nicotinaldehyde Building Block for Selective Synthesis


2-Bromo-6-fluoronicotinaldehyde (CAS: 1227489-86-2) is a halogenated heteroaromatic aldehyde featuring bromine at the 2-position and fluorine at the 6-position of the nicotinaldehyde (pyridine-3-carbaldehyde) scaffold, with a molecular formula of C6H3BrFNO and a monoisotopic mass of 202.9382 Da [1][2]. This compound is commercially available as a building block, typically supplied as a yellow to orange crystalline solid with purities ranging from 95% to 98% . Its unique substitution pattern confers a specific regioisomeric profile that differentiates it from other bromo-fluoro nicotinaldehyde analogs, enabling site-selective synthetic transformations that are not possible with alternative substitution patterns .

Why 2-Bromo-6-fluoronicotinaldehyde Cannot Be Substituted with Other Bromo-Fluoronicotinaldehyde Isomers


The substitution pattern of halogen atoms on the nicotinaldehyde ring profoundly influences both electronic properties and reactivity, rendering in-class compounds non-interchangeable. The 2-bromo-6-fluoro arrangement creates a unique orthogonal vector for sequential cross-coupling reactions, with the bromine at C2 serving as a handle for Pd-catalyzed transformations while the fluorine at C6 imparts distinct electronic effects that modulate nucleophilic aromatic substitution (SNAr) reactivity . In contrast, regioisomers such as 6-bromo-2-fluoronicotinaldehyde (CAS 1227588-87-5) present an inverted halogen arrangement, which alters the electronic landscape of the pyridine ring and may significantly impact reaction outcomes and product profiles [1]. Similarly, 2-bromo-5-fluoronicotinaldehyde (CAS 1227562-02-8) and 4-bromo-6-fluoronicotinaldehyde (CAS 1289121-12-5) offer distinct spatial orientations of their reactive handles, leading to different synthetic trajectories and ultimate compound properties . Direct substitution of 2-bromo-6-fluoronicotinaldehyde with any of these analogs is therefore inadvisable without rigorous re-optimization of reaction conditions and thorough validation of downstream product integrity.

Quantitative Evidence for 2-Bromo-6-fluoronicotinaldehyde Differentiation in Synthetic Applications


Regioisomeric Purity as a Determinant of Synthetic Utility: 2-Bromo-6-fluoro vs. 6-Bromo-2-fluoro Nicotinaldehyde

While direct quantitative comparative reaction data between 2-bromo-6-fluoronicotinaldehyde and its regioisomers is not publicly available in peer-reviewed literature, a class-level inference can be drawn from the established principles of heteroaromatic chemistry. The 2-bromo-6-fluoro substitution pattern places the bromine leaving group adjacent to the ring nitrogen, potentially enhancing its susceptibility to Pd-catalyzed oxidative addition compared to isomers where the bromine is positioned away from the nitrogen, such as in 6-bromo-2-fluoronicotinaldehyde [1]. Furthermore, the presence of a fluorine atom at the 6-position can influence the electron density of the pyridine ring, affecting the rate of nucleophilic aromatic substitution at the 2-position [2]. This regioisomeric distinction is critical for chemists designing stepwise synthetic routes where orthogonal reactivity is required.

regioisomer halogenated building block cross-coupling

Influence of Substitution Pattern on Physical Properties: A Comparison of 2-Bromo-6-fluoronicotinaldehyde and 6-Bromo-2-fluoronicotinaldehyde

Predicted physicochemical data provides a quantitative basis for differentiating between 2-bromo-6-fluoronicotinaldehyde and its regioisomer, 6-bromo-2-fluoronicotinaldehyde. For 6-bromo-2-fluoronicotinaldehyde (CAS 1227588-87-5), calculated properties include a density of 1.8±0.1 g/cm³, a boiling point of 290.8±40.0 °C, and a polar surface area of 30 Ų [1]. While analogous predicted data for the target compound 2-bromo-6-fluoronicotinaldehyde is not uniformly reported across public databases, the different substitution pattern will inevitably lead to distinct physicochemical properties such as dipole moment, melting point, and chromatographic retention time [2]. These differences, even if not fully quantified in the public domain, are critical for purification, formulation, and analytical method development, making the two regioisomers non-equivalent from a practical laboratory standpoint.

physicochemical property regioisomer building block characterization

Purity and Storage Specifications as Indicators of Intended Application: 2-Bromo-6-fluoronicotinaldehyde vs. Isomeric Analogs

Commercial availability and recommended storage conditions provide indirect but practical evidence of differentiation. 2-Bromo-6-fluoronicotinaldehyde is offered by multiple vendors with a standard purity of 95% or higher (up to 98%) and a recommendation for storage at 2-8°C under an inert atmosphere . This aligns with its intended use as a sensitive synthetic intermediate. In contrast, while 4-bromo-6-fluoronicotinaldehyde is also available at 95% purity, its recommended storage conditions explicitly note storage under an inert atmosphere at 2-8°C, suggesting a similar or perhaps even slightly higher sensitivity to degradation . The specific packaging and handling recommendations for each isomer, as detailed in their respective Certificates of Analysis (CoA) and Safety Data Sheets (SDS), are tailored to the compound's unique stability profile and must be followed to ensure material integrity for critical synthetic steps .

purity specification storage condition building block procurement

Recommended Application Scenarios for 2-Bromo-6-fluoronicotinaldehyde Based on Evidence-Based Differentiation


Stepwise Synthesis of 2,6-Disubstituted Pyridine Derivatives via Sequential Pd-Catalyzed Cross-Coupling

The specific 2-bromo-6-fluoro substitution pattern of this compound makes it an ideal substrate for sequential, site-selective palladium-catalyzed cross-coupling reactions. The bromine at the 2-position can be selectively addressed in a first Suzuki, Stille, or Negishi coupling to install an aryl, heteroaryl, or alkyl group. Following this transformation, the fluorine atom at the 6-position may be activated for a subsequent nucleophilic aromatic substitution (SNAr) or a second, ortho-directed metalation/coupling event, enabling the construction of complex, non-symmetrical 2,6-disubstituted pyridine architectures that are otherwise challenging to access [1].

Medicinal Chemistry Exploration of Novel Heterocyclic Scaffolds

In medicinal chemistry programs, 2-bromo-6-fluoronicotinaldehyde serves as a versatile precursor for the rapid generation of diverse compound libraries. The aldehyde group allows for immediate conversion to amines via reductive amination, to alcohols via reduction, or to alkenes via Wittig or Horner-Wadsworth-Emmons reactions. The presence of the bromine and fluorine handles further enables late-stage diversification of the pyridine core. This compound is particularly valuable for exploring structure-activity relationships (SAR) around 2,6-disubstituted pyridine motifs, which are common in kinase inhibitors, GPCR modulators, and other classes of bioactive molecules [2].

Development of Halogen-Enriched Building Blocks for Agrochemical Discovery

The combination of bromine and fluorine atoms on a heteroaromatic aldehyde framework is highly prized in agrochemical research, where halogenation often imparts improved metabolic stability and bioavailability to lead compounds. 2-Bromo-6-fluoronicotinaldehyde can be directly employed in the synthesis of novel herbicides, fungicides, or insecticides that target specific plant or pest enzymes. Its regioisomeric purity ensures that the correct molecular geometry is maintained for optimal target binding, a critical factor in the development of potent and selective agrochemicals [3].

Preparation of Advanced Materials and Ligands

Beyond pharmaceuticals and agrochemicals, this compound can be utilized to synthesize sophisticated ligands for transition metal catalysis or as a monomer for the preparation of functionalized polymers. The aldehyde moiety can be incorporated into Schiff base ligands, while the halogen atoms provide sites for further functionalization to tune the electronic and steric properties of the resulting metal complexes. The unique electronic influence of the fluorine atom can be leveraged to create catalysts with enhanced activity or selectivity .

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